molecular formula C16H20N4O2S B12231337 4-(1-{Thieno[2,3-D]pyrimidin-4-YL}piperidine-3-carbonyl)morpholine

4-(1-{Thieno[2,3-D]pyrimidin-4-YL}piperidine-3-carbonyl)morpholine

Cat. No.: B12231337
M. Wt: 332.4 g/mol
InChI Key: BQMXHJZKBNXOCZ-UHFFFAOYSA-N
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Description

4-(1-{Thieno[2,3-D]pyrimidin-4-YL}piperidine-3-carbonyl)morpholine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound contains a thienopyrimidine core, a piperidine ring, and a morpholine moiety, making it a versatile scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{Thieno[2,3-D]pyrimidin-4-YL}piperidine-3-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the piperidine ring and the morpholine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce production costs. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and minimize reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(1-{Thieno[2,3-D]pyrimidin-4-YL}piperidine-3-carbonyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and morpholine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

4-(1-{Thieno[2,3-D]pyrimidin-4-YL}piperidine-3-carbonyl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-{Thieno[2,3-D]pyrimidin-4-YL}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with thienopyrimidine, piperidine, or morpholine moieties, such as:

Uniqueness

The uniqueness of 4-(1-{Thieno[2,3-D]pyrimidin-4-YL}piperidine-3-carbonyl)morpholine lies in its combination of three distinct heterocyclic moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for drug discovery and development, as well as for various industrial applications.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

morpholin-4-yl-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methanone

InChI

InChI=1S/C16H20N4O2S/c21-16(19-5-7-22-8-6-19)12-2-1-4-20(10-12)14-13-3-9-23-15(13)18-11-17-14/h3,9,11-12H,1-2,4-8,10H2

InChI Key

BQMXHJZKBNXOCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C3C=CSC3=NC=N2)C(=O)N4CCOCC4

Origin of Product

United States

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